

1-Ethyl-2-iodobenzene spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: **1-Ethyl-2-iodobenzene**

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An In-depth Technical Guide to the Spectroscopic Characterization of **1-Ethyl-2-iodobenzene**

This guide provides a comprehensive analysis of the spectroscopic data for **1-ethyl-2-iodobenzene** (CAS No. 18282-40-1), a key intermediate in organic synthesis.^[1] As researchers and professionals in drug development and materials science, a thorough understanding of a molecule's structural properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating molecular structure and confirming identity. This document offers an in-depth interpretation of these spectra, grounded in established principles and supported by data from authoritative databases.

Molecular Structure and Properties

1-Ethyl-2-iodobenzene is an aromatic compound with the molecular formula C₈H₉I and a molecular weight of approximately 232.06 g/mol.^{[2][3][4]} It is a liquid at room temperature and is classified as a skin and eye irritant.^{[1][2]} The unique substitution pattern—an ethyl group ortho to a bulky iodine atom on a benzene ring—gives rise to distinct spectroscopic features that will be explored in this guide.

Caption: Molecular structure of **1-Ethyl-2-iodobenzene** with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For **1-ethyl-2-iodobenzene**, both ^1H and ^{13}C NMR provide unambiguous evidence for its structure.

^1H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The ortho-disubstituted pattern and the ethyl group's free rotation lead to a predictable set of signals.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.8 (dd)	Doublet of doublets	1H	Ar-H adjacent to Iodine
~ 7.3 (m)	Multiplet	2H	Ar-H
~ 6.9 (t)	Triplet	1H	Ar-H
2.8 (q)	Quartet	2H	-CH ₂ - (Methylene)
1.2 (t)	Triplet	3H	-CH ₃ (Methyl)

(Note: Precise chemical shifts can vary based on solvent and instrument frequency. Data is synthesized from typical values for this structural motif.)[\[2\]](#)

Interpretation:

- **Aromatic Region (6.9-7.8 ppm):** The four protons on the benzene ring are chemically non-equivalent due to the substitution pattern. The proton adjacent to the electron-withdrawing and magnetically anisotropic iodine atom is expected to be the most downfield. The complex splitting patterns (multiplets) arise from coupling between adjacent aromatic protons.
- **Aliphatic Region (1.2-2.8 ppm):** The ethyl group gives rise to a classic ethyl pattern. The methylene protons (-CH₂-) appear as a quartet due to coupling with the three methyl protons.

The methyl protons ($-\text{CH}_3$) appear as a triplet due to coupling with the two methylene protons. This upfield region is clearly distinct from the aromatic signals.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 145.0	C-Et (Quaternary)
~ 139.5	Ar-CH
~ 129.0	Ar-CH
~ 128.0	Ar-CH
~ 127.5	Ar-CH
~ 100.0	C-I (Quaternary)
~ 30.0	$-\text{CH}_2-$ (Methylene)
~ 15.0	$-\text{CH}_3$ (Methyl)

(Note: Data is synthesized from typical values and data available in databases like PubChem.)

[2][5]

Interpretation:

- Aromatic Region (100-145 ppm): Six distinct signals are expected for the six aromatic carbons. The carbon atom directly bonded to iodine (C-I) is significantly shielded and appears furthest upfield in the aromatic region, around 100 ppm, a characteristic feature for iodo-substituted benzenes.[6][7] The quaternary carbon attached to the ethyl group (C-Et) is also readily identifiable. The remaining four signals correspond to the protonated aromatic carbons.

- Aliphatic Region (15-30 ppm): The two carbons of the ethyl group are clearly resolved in the upfield region, consistent with the ^1H NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Table 3: Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Assignment
3100-3000	Medium-Weak	C-H Stretch	Aromatic C-H
2975-2850	Strong	C-H Stretch	Aliphatic C-H (Ethyl group)
1600-1450	Medium-Strong	C=C Stretch	Aromatic Ring
~ 750	Strong	C-H Bend	Ortho-disubstitution (out-of-plane)
~ 1020	Medium	C-I Stretch	Carbon-Iodine Bond

(Note: Data is based on gas-phase spectra from NIST and typical values for substituted aromatics.)[\[3\]](#)[\[8\]](#)

Interpretation:

- C-H Stretching: The spectrum clearly distinguishes between aromatic C-H stretches (above 3000 cm^{-1}) and aliphatic C-H stretches from the ethyl group (below 3000 cm^{-1}).[\[8\]](#)
- Aromatic C=C Stretching: A series of bands in the $1600-1450 \text{ cm}^{-1}$ region are characteristic of the carbon-carbon double bonds within the benzene ring.
- C-H Bending: A strong absorption around 750 cm^{-1} is a key indicator of the ortho-disubstitution pattern on the benzene ring.

- C-I Stretching: The vibration of the carbon-iodine bond is expected at a lower frequency due to the heavy mass of the iodine atom, typically appearing in the fingerprint region around 1020 cm^{-1} .^[8]

Mass Spectrometry (MS)

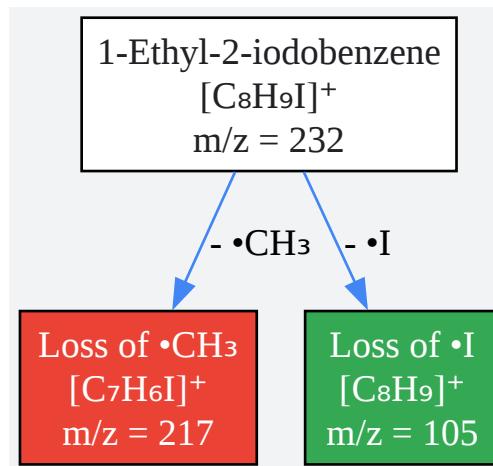
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Table 4: Major Mass Spectrometry Fragments (Electron Ionization)

m/z (mass-to-charge)	Relative Intensity	Proposed Fragment
232	High	$[\text{M}]^+$ (Molecular Ion)
217	High	$[\text{M} - \text{CH}_3]^+$
105	Moderate	$[\text{M} - \text{I}]^+$
77	Moderate	$[\text{C}_6\text{H}_5]^+$

(Note: Fragmentation data is based on typical EI-MS patterns and data from NIST and SpectraBase.)^{[3][9]}

Interpretation: The electron ionization (EI) mass spectrum shows a prominent molecular ion peak $[\text{M}]^+$ at $m/z = 232$, which confirms the molecular weight of the compound.^{[2][3]} The most abundant fragment ion is typically observed at $m/z = 217$, corresponding to the loss of a methyl radical ($-\text{CH}_3$) from the ethyl group to form a stable benzylic carbocation. This is a characteristic fragmentation pathway for ethyl-substituted benzenes. Another significant peak at $m/z = 105$ corresponds to the loss of the iodine radical, leaving the ethylbenzene cation.



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Caption: Key fragmentation pathways for **1-Ethyl-2-iodobenzene** in EI-MS.

Experimental Protocols

To ensure data reproducibility and integrity, standardized experimental protocols are essential.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve ~10-20 mg of **1-ethyl-2-iodobenzene** in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard as it is an excellent solvent for many organic compounds and its residual proton peak is well-documented.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and accumulate at least 1024 scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[7]

ATR-IR Spectroscopy Protocol

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use with liquid samples.
- Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Perform a background scan to record the spectrum of the ambient environment (air).
- Sample Analysis: Place a single drop of **1-ethyl-2-iodobenzene** directly onto the ATR crystal.
- Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm^{-1} . The final spectrum is automatically generated as the ratio of the sample scan to the background scan.[\[2\]](#)

GC-MS Protocol

- Sample Preparation: Prepare a dilute solution of **1-ethyl-2-iodobenzene** (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Gas Chromatography (GC):
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injection: Inject 1 μL of the sample solution with a split ratio of 50:1.
 - Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.
- Mass Spectrometry (MS):
 - Ionization: Use standard Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range from m/z 40 to 300.

- Data Analysis: Identify the peak corresponding to **1-ethyl-2-iodobenzene** in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of **1-ethyl-2-iodobenzene**. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework, including the ortho-substitution and the ethyl group. IR spectroscopy identifies the key functional groups and confirms the substitution pattern. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation pathways. This guide serves as a technical resource for researchers, providing the foundational spectroscopic data and interpretation necessary for the confident use of this compound in further research and development.

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- To cite this document: BenchChem. [1-Ethyl-2-iodobenzene spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090931#1-ethyl-2-iodobenzene-spectroscopic-data-nmr-ir-ms]

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